

# "genetic variants in CD33 and Alzheimer's risk"

**Author:** BenchChem Technical Support Team. **Date:** December 2025

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An In-depth Technical Guide to Genetic Variants in CD33 and Alzheimer's Disease Risk

## Abstract

Genome-wide association studies (GWAS) have consistently identified single nucleotide polymorphisms (SNPs) in the CD33 gene as significant modulators of late-onset Alzheimer's disease (LOAD) risk.[1][2][3] CD33, a sialic acid-binding immunoglobulin-like lectin (Siglec), is expressed on myeloid cells, including microglia, the resident immune cells of the central nervous system.[1][4][5] It functions as an inhibitory receptor, and its genetic variations influence microglial activity, including the crucial process of amyloid-beta (A $\beta$ ) clearance. This technical guide provides a comprehensive overview of the genetic association between CD33 variants and AD, delves into the molecular mechanisms underpinning this link, details key experimental protocols used in the field, and explores the implications for therapeutic development.

## Introduction to CD33

CD33 (also known as Siglec-3) is a transmembrane protein that plays a regulatory role in the innate immune system.[6][7][8] In the brain, its expression is primarily restricted to microglia.[4][9] The protein consists of an N-terminal V-set immunoglobulin (Ig) domain, which binds to sialic acid-containing glycans, a C2-set Ig domain, a transmembrane region, and a cytoplasmic tail containing two immunoreceptor tyrosine-based inhibitory motifs (ITIMs).[10] Upon binding to its sialic acid ligands, the ITIMs become phosphorylated, leading to the recruitment of protein tyrosine phosphatases (such as SHP-1 and SHP-2) and subsequent inhibition of downstream signaling pathways that promote cellular activation and phagocytosis.[1]

## Genetic Association of CD33 Variants with Alzheimer's Disease

Multiple large-scale GWAS have established a robust association between SNPs in the CD33 locus and susceptibility to LOAD.<sup>[6][8]</sup> The most consistently replicated finding centers on the SNP rs3865444, located in the promoter region of the CD33 gene.

The major 'C' allele of rs3865444 is associated with an increased risk of developing AD, while the minor 'A' allele confers protection.<sup>[1][7][9][11]</sup> Another key SNP, rs12459419, located in exon 2, is in perfect linkage disequilibrium with rs3865444 and is believed to be the functional variant driving the association.<sup>[6][10][12]</sup>

### Data Presentation: Quantitative Association of CD33 SNPs with AD Risk

The following table summarizes key quantitative data from meta-analyses of genetic association studies.

SNP	Alleles (Risk/Protective)	Population	Odds Ratio (OR)	95% Confidence Interval (CI)	p-value	Reference
rs3865444	C / A	European	0.89 (for A allele)	Not specified	Not specified	<sup>[7]</sup>
rs3865444	C / A	Meta-analysis	0.93 (for A vs C)	0.90–0.97	<0.01	<sup>[13]</sup>
rs3865444	C / A	Meta-analysis	0.94 (for A vs C)	0.90–0.98	<0.01	<sup>[8]</sup>
rs12459419	C / T (A)	Meta-analysis	0.92 (for T allele)	0.90–0.95	$4.5 \times 10^{-7}$	<sup>[6]</sup>

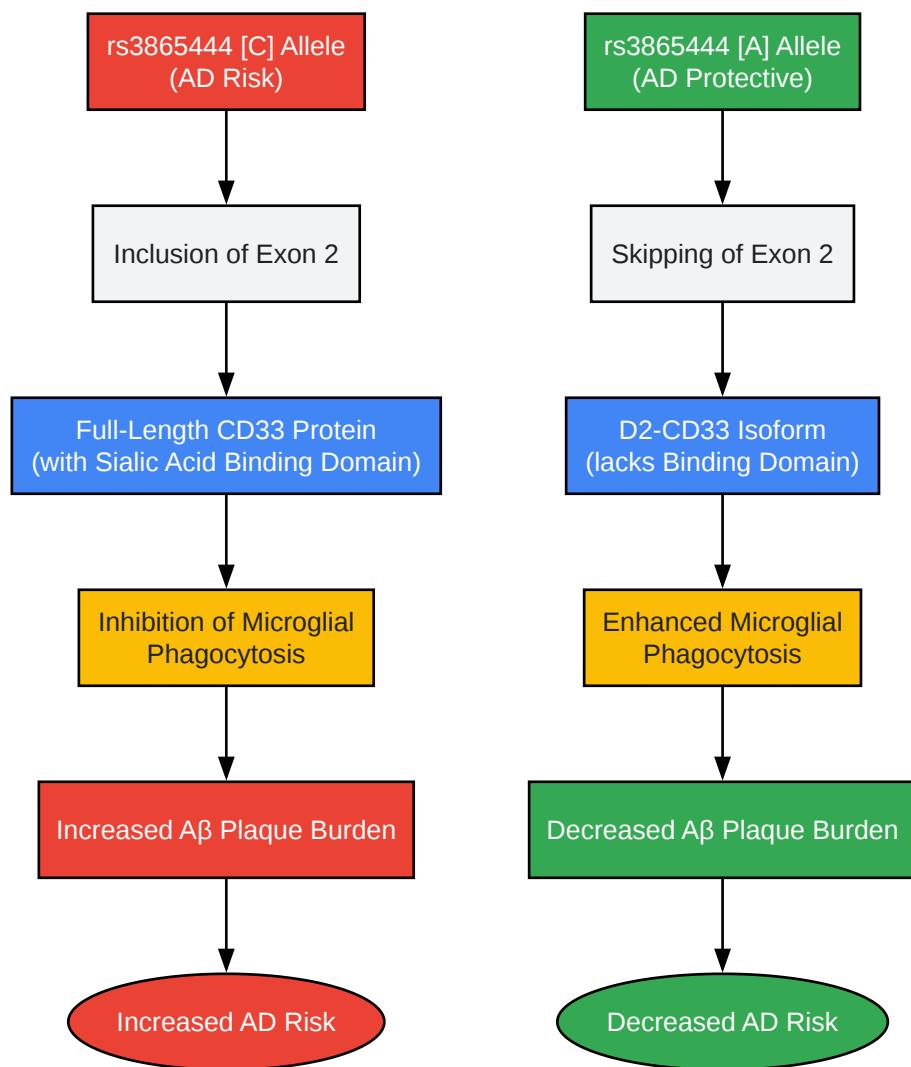
Note: The protective 'A' allele of rs3865444 is in linkage disequilibrium with the 'T' allele of rs12459419.

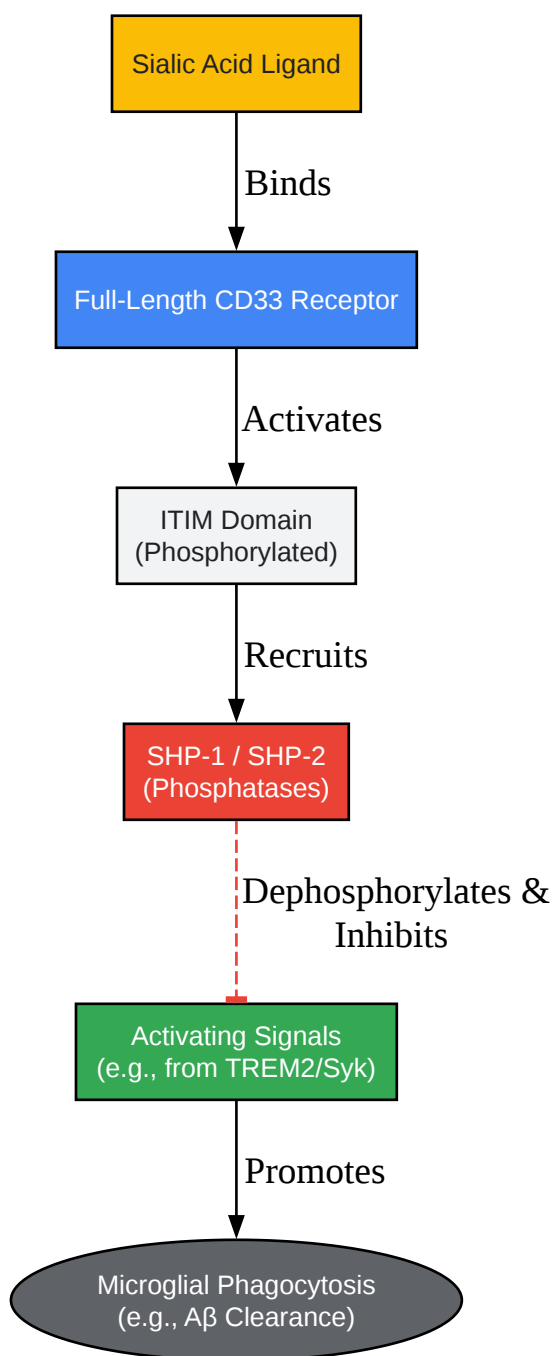
## Molecular Mechanism: From Genotype to Phenotype

The primary mechanism by which CD33 variants modulate AD risk is through alternative splicing of CD33 mRNA, which in turn affects the protein's function.[\[6\]](#)[\[10\]](#)

- **Alternative Splicing of Exon 2:** The AD-risk allele (rs3865444[C], linked to rs12459419[C]) favors the inclusion of exon 2 in the final mRNA transcript. This produces the full-length, canonical CD33 protein.[\[10\]](#)
- **The Protective Allele's Effect:** The AD-protective allele (rs3865444[A], linked to rs12459419[T]) promotes the skipping of exon 2.[\[6\]](#)[\[11\]](#)[\[12\]](#) This results in an alternative isoform, known as D2-CD33, which lacks the V-set Ig domain responsible for sialic acid binding.[\[6\]](#)[\[12\]](#)[\[14\]](#)
- **Functional Consequences:**
  - **Full-length CD33 (Risk):** This isoform is fully functional. Its binding to sialic acid ligands on microglia or surrounding cells triggers the inhibitory ITIM signaling cascade, suppressing microglial phagocytosis and A $\beta$  clearance.[\[1\]](#)[\[4\]](#)[\[9\]](#) Higher expression of this isoform in AD brains correlates with increased A $\beta$  plaque burden.[\[9\]](#)
  - **D2-CD33 (Protective):** Lacking the ligand-binding domain, this isoform is unable to mediate the canonical inhibitory signal.[\[6\]](#)[\[14\]](#) This leads to a less suppressed, more active microglial state, enhancing the clearance of A $\beta$  and reducing plaque deposition.[\[15\]](#)

The logical relationship between the CD33 genotype and its ultimate effect on AD pathology is visualized below.





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- To cite this document: BenchChem. ["genetic variants in CD33 and Alzheimer's risk"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10861398#genetic-variants-in-cd33-and-alzheimer-s-risk]

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